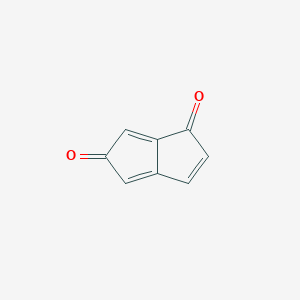Pentalene-1,5-dione
CAS No.: 395640-72-9
Cat. No.: VC19100972
Molecular Formula: C8H4O2
Molecular Weight: 132.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 395640-72-9 |
|---|---|
| Molecular Formula | C8H4O2 |
| Molecular Weight | 132.12 g/mol |
| IUPAC Name | pentalene-1,5-dione |
| Standard InChI | InChI=1S/C8H4O2/c9-6-3-5-1-2-8(10)7(5)4-6/h1-4H |
| Standard InChI Key | AWXVRYCGEZPDSN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=O)C2=CC(=O)C=C21 |
Introduction
Structural and Electronic Properties
Molecular Geometry
X-ray crystallographic analyses of related pentalene derivatives (e.g., fluorinated dihydropentalene-1,4-dione) reveal planar geometries stabilized by π-conjugation . For pentalene-1,5-dione, computational studies predict a C₂-symmetric structure with localized single and double bonds, driven by antiaromatic destabilization . The bond alternation alleviates the 8π-electron antiaromaticity inherent to the parent pentalene system .
Table 1: Key Structural Parameters
| Parameter | Value/Description | Source |
|---|---|---|
| Molecular formula | C₈H₄O₂ | |
| Bond lengths (C=O) | ~1.21 Å (typical for ketones) | |
| Ring bond alternation | 1.34–1.48 Å (calculated) |
Electronic Structure
The antiaromatic nature of pentalene-1,5-dione results in a low-lying LUMO (-2.8 eV estimated), making it a strong electron-accepting unit . Cyclic voltammetry of analogues like fluorinated dihydropentalene-diones shows reduction potentials near -1.2 V vs. Fc/Fc⁺, suggesting utility in donor-acceptor (D-A) conjugated systems .
Synthesis and Reactivity
Synthetic Routes
Pentalene-1,5-dione is typically synthesized via photochemical or thermal cleavage of its dimeric precursors . Alternative methods include:
-
Annulation reactions: Cyclopentadiene derivatives react with chalcones under basic conditions (e.g., KOH/MeOH) to form dihydropentalene intermediates, which are oxidized to the diketone .
-
Oxidative decarbonylation: Tropone derivatives undergo selective oxidation to yield pentalene-diones .
Table 2: Representative Synthesis Conditions
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Photocleavage of dimer | UV light, Ar matrix | 60–70 | |
| Claisen-Schmidt/Michael | KOH, MeOH, 70°C | 50–83 |
Functionalization
The diketone moiety enables diverse reactivity:
-
Nucleophilic addition: Grignard reagents attack carbonyl groups to form alcohols or ethers.
-
Cross-coupling: Palladium-catalyzed reactions introduce aryl/alkyl groups at the α-positions .
Applications in Materials Science
Organic Semiconductors
Pentalene-1,5-dione’s low LUMO (-2.8 eV) facilitates electron transport in D-A polymers. For example, terthiophene-FPD (fluorinated pentalene-dione) copolymers exhibit semiconducting behavior with mobilities up to 0.1 cm²/V·s .
Coordination Chemistry
The compound forms complexes with alkali metals (e.g., Li⁺, Na⁺) via deprotonation, yielding hydropentalenide salts . These complexes display solvent-dependent ion-pairing, influencing their solubility and electronic properties .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume